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Compound of Interest

Compound Name: Anthranilic acid

Cat. No.: B10759529

This technical guide provides a comprehensive overview of the spectroscopic data for pure
anthranilic acid (2-aminobenzoic acid), a key intermediate in the biosynthesis of tryptophan
and a valuable compound in the manufacturing of dyes, perfumes, and pharmaceuticals. This
document is intended for researchers, scientists, and drug development professionals, offering
detailed spectroscopic data, experimental protocols, and visual workflows to aid in the
identification, characterization, and quality control of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which
causes vibrations of the chemical bonds. The resulting spectrum provides a unique "fingerprint"
of the molecule, revealing the presence of specific functional groups.

Data Presentation: IR Absorption Bands

The IR spectrum of anthranilic acid is characterized by distinct absorption bands
corresponding to its primary functional groups: the carboxylic acid (-COOH) and the aromatic
amine (-NH2).
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Assignment of Vibrational

Wavenumber (cm~12) Intensity

Mode

N-H stretching (asymmetric) of
3394 cm™? Strong ]

the amine group.[1]

O-H stretching of the
~3000-2500 cm™* Broad carboxylic acid (involved in

hydrogen bonding).

C=0 stretching of the
1670-1680 cm~* Strong ] ]

carboxylic acid.

N-H bending (scissoring) of the

amine group and C=C
1584-1620 cm~* Strong ) o

stretching of the aromatic ring.

[21[3]

) C=C aromatic ring stretching.

1521 cm~1 Medium

[2]

C-O stretching of the
1263 cm™? Strong ] ]

carboxylic acid.[2]

C-H out-of-plane bending

(indicative of ortho-
750-800 cm~1 Strong

disubstitution on the benzene

ring).

Note: Peak positions can vary slightly depending on the sample preparation method (e.g., KBr
pellet, Nujol mull, thin film).

Experimental Protocol: Fourier Transform Infrared
(FTIR) Spectroscopy - KBr Pellet Method

The potassium bromide (KBr) pellet technique is a common method for preparing solid samples
for IR analysis.[4][5]

o Sample Preparation: Grind 1-2 mg of pure anthranilic acid with approximately 100-200 mg
of dry, spectroscopic grade KBr using an agate mortar and pestle until a fine, homogeneous
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powder is obtained.

o Pellet Formation: Transfer the powder into a pellet press die. Apply high pressure (typically
8-10 tons) for several minutes using a hydraulic press to form a thin, transparent, or
translucent pellet.[4]

e Background Spectrum: Place the empty sample holder in the FTIR spectrometer and record
a background spectrum. This accounts for atmospheric COz and H20, as well as any
instrumental artifacts.

o Sample Spectrum: Mount the KBr pellet containing the sample in the sample holder and
place it in the spectrometer's beam path.

o Data Acquisition: Acquire the IR spectrum, typically by co-adding multiple scans (e.g., 16 or
32) to improve the signal-to-noise ratio over a range of 4000 to 400 cm~1.

o Data Processing: The acquired sample spectrum is ratioed against the background spectrum
to produce the final absorbance or transmittance spectrum.

Visualization: IR Spectroscopy Workflow

Click to download full resolution via product page

Workflow for obtaining an IR spectrum using the KBr pellet method.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.
For anthranilic acid, the absorption of UV light is primarily due to Tt — 11* transitions within the
aromatic ring and n — TT* transitions involving the non-bonding electrons of the oxygen and
nitrogen atoms.
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Data Presentation: UV-Vis Absorption Maxima

The UV-Vis spectrum of anthranilic acid is typically recorded in a solvent such as ethanol or

methanol.
Molar Absorptivity .
Wavelength (Amax) (©) Solvent Transition Type
€
~3,000-5,000 L mol—
~321-336 nm Ethanol/Methanol T -~ T
cm-1t
~8,000-10,000 L
~250-260 nm Ethanol/Methanol m—T

mol-tcm—!

Note: The exact Amax and € values can be influenced by the solvent polarity and pH.[6]

Anthranilic acid is also fluorescent, with an excitation peak around 336 nm and an emission

peak around 411 nm.[7]

Experimental Protocol: UV-Vis Spectroscopy in Solution

This protocol outlines the standard procedure for obtaining a UV-Vis absorption spectrum.[8][9]

o Solution Preparation: Prepare a stock solution of anthranilic acid of known concentration

(e.g., 1 mg/mL) in a UV-grade solvent (e.g., ethanol). From this stock, prepare a dilute

solution (e.g., 0.01 mg/mL) to ensure the absorbance falls within the linear range of the

instrument (typically 0.1 to 1.0 AU).

e Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamps (deuterium for

UV, tungsten for visible) to warm up and stabilize.

e Blank Measurement: Fill a quartz cuvette with the pure solvent (e.g., ethanol) to be used as

the reference or blank. Place it in the reference holder of the spectrophotometer and run a

baseline correction across the desired wavelength range (e.g., 200-500 nm).[8]

o Sample Measurement: Rinse the sample cuvette with a small amount of the analyte solution,

then fill it. Place the cuvette in the sample holder.
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e Spectrum Acquisition: Scan the sample over the specified wavelength range. The instrument
records the absorbance at each wavelength.

» Data Analysis: Identify the wavelengths of maximum absorbance (Amax) from the resulting
spectrum.

Visualization: UV-Vis Spectroscopy Workflow

Sample Preparation Spectrophotometer Analysis

Start: Pure Anthranilic Acid Dissolve in UV-Grade Solvent Dilute to Appropriate Concentration (ELIERTE Run Baseline with Solvent Blank ce Final UV-Vis Spectrum

Click to download full resolution via product page

Workflow for obtaining a UV-Vis spectrum of a solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic
molecules. It provides detailed information about the carbon-hydrogen framework.

Data Presentation: *H NMR (Proton NMR)

The 'H NMR spectrum provides information on the number of different types of protons, their
chemical environment, and their proximity to other protons. The following data were recorded in
DMSO-de.[10][11]
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. . Coupling
Chemical Shift L . .
Multiplicity Constant (J, Integration Assignment
(3, ppm)
Hz)
~11.0-13.0 broad singlet - 1H -COOH
doublet of
7.72 J=8.0,1.6 Hz 1H H-6
doublets
7.23 triplet of doublets J=8.3,1.6 Hz 1H H-4
6.76 doublet J=8.3Hz 1H H-5
6.52 triplet J=8.0Hz 1H H-3
~7.0 (variable) broad singlet - 2H -NH:z

Note: The chemical shifts of the acidic -COOH and amine -NH2z protons are variable and can be
confirmed by D20 exchange.

Data Presentation: **C NMR

The 13C NMR spectrum indicates the number of chemically non-equivalent carbon atoms and
their electronic environment. The following data were recorded in DMSO-ds.[10][12][13]

Chemical Shift (6, ppm) Assighment
169.6 C-7 (-COCH)
151.5 C-2 (C-NH2)
133.8 C-4 (CH)
131.2 C-6 (CH)
116.4 C-5 (CH)
114.6 C-3 (CH)
109.6 C-1 (C-COOH)

Experimental Protocol: NMR Spectroscopy
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This protocol describes the general steps for acquiring NMR spectra of an organic compound.
[14][15]

Sample Preparation: Dissolve approximately 10-20 mg of pure anthranilic acid in about 0.7
mL of a deuterated solvent (e.g., DMSO-de) in a 5 mm NMR tube.[10] Add a small amount of
an internal standard, such as tetramethylsilane (TMS), if the solvent does not contain it.

Instrument Tuning: Insert the NMR tube into the spectrometer's probe. The instrument is
then tuned to the specific nucleus being observed (*H or 13C) and the magnetic field is
"shimmed" to maximize its homogeneity, which improves spectral resolution.

Parameter Setup: Set the acquisition parameters for the experiment. This includes the pulse
sequence, number of scans, acquisition time, and relaxation delay. For 13C NMR, a greater
number of scans is typically required due to the low natural abundance of the 13C isotope.
[10]

Data Acquisition: The experiment is initiated. A radiofrequency pulse excites the nuclei, and
the resulting signal (Free Induction Decay, FID) is detected as the nuclei relax.

Data Processing: The FID, which is a time-domain signal, is converted into a frequency-
domain spectrum using a mathematical operation called a Fourier Transform. The spectrum
is then phased and baseline-corrected. Chemical shifts are referenced to the internal
standard (TMS at 0.00 ppm).

Visualization: NMR Spectroscopy Workflow
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Start: Pure Anthranilic Acid
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Place Sample in NMR Spectrometer

'
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Acquire FID (Free Induction Decay)
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Generalized workflow for an NMR spectroscopy experiment.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of
ions. It is used to determine the molecular weight of a compound and can provide structural
information through the analysis of fragmentation patterns.
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Data Presentation: Electron lonization (El) Mass
Spectrometry

In EI-MS, the molecule is ionized by a high-energy electron beam, leading to the formation of a
molecular ion (M*) and various fragment ions.

Mass-to-Charge Ratio

(miz) Relative Intensity (%) Assignment

miz

137 69.8 [M]*" (Molecular lon)[16]

119 100 [M - H20]*" or [M - NHs - H]*

92 51.0 [M - COOHJ* or [CeHsN]*[16]
[CsHs]* (Fragment from

65 16.6

benzenium ion)[16]

Note: The molecular ion peak at m/z 137 confirms the molecular weight of anthranilic acid
(C7H7NO2).[16][17] The base peak at m/z 119 represents the most abundant fragment ion.

Experimental Protocol: Electron lonization Mass
Spectrometry (EI-MS)

This protocol describes a typical EI-MS experiment.[18][19]

o Sample Introduction: A small amount of the solid anthranilic acid sample is introduced into
the instrument, often via a direct insertion probe. The sample is heated in a vacuum to
induce sublimation, converting it to the gas phase.[18]

 lonization: The gaseous molecules enter the ionization chamber where they are bombarded
by a beam of high-energy electrons (typically 70 eV). This process ejects an electron from
the molecule, creating a positively charged radical ion known as the molecular ion (M+").[19]

o Fragmentation: The high energy of the molecular ion often causes it to be unstable, leading
to its fragmentation into smaller, charged ions and neutral radicals or molecules.
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e Mass Analysis: The positively charged ions (both the molecular ion and the fragments) are
accelerated by an electric field into the mass analyzer (e.g., a quadrupole or magnetic
sector). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.

o Detection: A detector at the end of the mass analyzer counts the number of ions at each m/z
value.

e Spectrum Generation: The instrument's software plots the relative abundance of the ions
versus their m/z ratio to generate the mass spectrum.

Visualization: Mass Spectrometry Workflow

Ton Source Analysis & Detection

Bombard with e~ (70 eV) Formation of M+ and Fragments Separate by m/z (Mass Analyzer)

Click to download full resolution via product page

Workflow for an Electron lonization Mass Spectrometry experiment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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